![molecular formula C10H13IN2 B8801753 5-Iodo-2-(piperidin-1-yl)pyridine CAS No. 494771-66-3](/img/structure/B8801753.png)
5-Iodo-2-(piperidin-1-yl)pyridine
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Overview
Description
5-Iodo-2-(piperidin-1-yl)pyridine is a useful research compound. Its molecular formula is C10H13IN2 and its molecular weight is 288.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Here are some notable applications:
- Antiviral Activity : Research has indicated that derivatives of piperidine compounds, including those with pyridine rings, exhibit significant activity against HIV-1. For instance, certain piperidine derivatives have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment regimens .
- Antimicrobial Properties : Studies have demonstrated that compounds containing piperidine and pyridine can possess antibacterial and antifungal activities. For example, derivatives similar to 5-Iodo-2-(piperidin-1-yl)pyridine have been synthesized and tested for efficacy against various strains of bacteria and fungi, revealing promising results in inhibiting growth .
Synthetic Applications
This compound serves as an important intermediate in organic synthesis, particularly in the development of more complex molecules:
- Synthesis of Piperidine Derivatives : The compound can be utilized as a building block for synthesizing various piperidine derivatives through palladium-catalyzed reactions. These reactions often yield high selectivity and efficiency, making them valuable in drug discovery processes .
- Functionalization Reactions : The presence of the iodine atom allows for further functionalization through nucleophilic substitution reactions. This characteristic is exploited to introduce diverse functional groups, enhancing the compound's versatility in synthetic organic chemistry .
Case Study 1: Antiviral Development
A study focused on the synthesis of novel NNRTIs derived from piperidine structures demonstrated that modifications at the pyridine ring could significantly enhance antiviral potency. The this compound derivative was evaluated alongside other compounds, showing improved interaction with HIV reverse transcriptase compared to existing drugs .
Case Study 2: Antimicrobial Screening
Another investigation involved synthesizing a series of this compound analogs and assessing their antimicrobial activity against Staphylococcus aureus and Candida albicans. The results indicated several compounds with potent inhibitory effects, suggesting that structural modifications could lead to new antimicrobial agents .
Properties
CAS No. |
494771-66-3 |
---|---|
Molecular Formula |
C10H13IN2 |
Molecular Weight |
288.13 g/mol |
IUPAC Name |
5-iodo-2-piperidin-1-ylpyridine |
InChI |
InChI=1S/C10H13IN2/c11-9-4-5-10(12-8-9)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 |
InChI Key |
UFCQENQPJATRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=C2)I |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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